molecular formula C11H11FO B2968102 3-(2-Fluorophenyl)cyclopentanone CAS No. 1181615-31-5

3-(2-Fluorophenyl)cyclopentanone

Cat. No.: B2968102
CAS No.: 1181615-31-5
M. Wt: 178.206
InChI Key: NAMVLGXNAYXYMG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)cyclopentanone (CAS 1181615-31-5) is a high-value cyclopentanone derivative supplied with a minimum purity of 95% . This compound features a cyclopentanone ring substituted at the 3-position with a 2-fluorophenyl group, with a molecular formula of C 11 H 11 FO and a molecular weight of 178.20 g/mol . This chemical serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Cyclopentanone derivatives are recognized as potent activators of HSF-1 and are investigated for therapeutic potential in a range of disorders, including neurodegenerative diseases, diabetes, and inflammatory conditions . Furthermore, structural analogs, specifically cyclopentanone compounds, have demonstrated significant research value in attenuating the over-deposition of extracellular matrix (ECM) and the development of fibrosis in diabetic nephropathy by suppressing the TGF-β/p38MAPK signaling pathway . This suggests potential application for this compound as a precursor or analog in developing novel therapeutics for chronic kidney disease. The incorporation of fluorine into the phenyl ring is a common strategy in lead optimization, as it can influence the molecule's polarity, metabolic stability, and binding affinity . Theoretical studies on fluorinated cyclopentanone derivatives indicate that fluorination can be leveraged to tailor properties such as electrochemical stability, dielectric constant, and basicity for specialized applications, including in electrolyte components . Handling and Safety: This product is classified as harmful and irritant. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive hazard and handling information. Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVLGXNAYXYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Fluorophenyl Cyclopentanone and Analogous Structures

Direct Synthetic Approaches

Direct approaches to fluorination are prized for their atom economy and for allowing the strategic introduction of fluorine late in a synthetic sequence. This is particularly advantageous when working with complex molecules.

Electrophilic fluorination is a common method for synthesizing α-fluoroketones. This process involves an electrophilic fluorine-donating reagent that reacts with a ketone's nucleophilic enol or enolate form.

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used electrophilic fluorinating agent. wikipedia.org It is an air- and water-tolerant colorless salt, making it a safer and more convenient option compared to many other fluorinating reagents. wikipedia.org The direct α-fluorination of ketones is often achieved by reacting the ketone with Selectfluor® in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727). organic-chemistry.orgsapub.org The reaction proceeds through the ketone's enol or enolate intermediate, which attacks the electrophilic fluorine atom of the Selectfluor® reagent. sapub.org The general procedure involves dissolving Selectfluor® in the solvent, followed by the slow addition of the ketone substrate. sapub.org

Table 1: Electrophilic Fluorination of Ketones with Selectfluor®

SubstrateReagentSolventConditionsProductYieldReference
Cyclic KetonesSelectfluor®AcetonitrileRoom Temp or 70°C, 10-96 hα-Fluoroketone20-77% sapub.org
Various KetonesAccufluor™ NFTh¹MethanolNot specifiedα-FluoroketoneHigh organic-chemistry.org
Enol EstersSelectfluor®AcetonitrileMild conditionsα-FluoroketoneNot specified core.ac.uk

¹Accufluor™ NFTh is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), a reagent similar to Selectfluor®.

When fluorinating an unsymmetrical ketone like 3-phenylcyclopentanone (B1600095), control over the position of fluorination (regioselectivity) and the spatial orientation of the new C-F bond (stereoselectivity) is crucial.

Regioselectivity: The fluorination of a 3-substituted cyclopentanone (B42830) can occur at either the α-position (C2) or the α'-position (C5). The outcome is often dictated by which enolate (thermodynamic vs. kinetic) is formed and reacts. Direct fluorination with reagents like Selectfluor® in protic solvents such as methanol often shows high regioselectivity. organic-chemistry.org Theoretical studies using density functional theory (DFT) can help predict the origins of regio- and stereoselectivity in such reactions. researchgate.net

Stereoselectivity: Achieving stereocontrol is a significant challenge. Asymmetric fluorination of cyclic ketones can be accomplished with high efficiency using organocatalysis. nih.gov For instance, primary amine-functionalized Cinchona alkaloids can catalyze the direct and asymmetric α-fluorination of various cyclic ketones, leading to products with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.govfigshare.com This methodology has been successfully applied to desymmetrize meso compounds and control diastereoselectivity in substrates with pre-existing stereocenters. nih.gov

Table 2: Organocatalyzed Asymmetric α-Fluorination of Cyclic Ketones

SubstrateCatalystFluorinating AgentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(R)-3-Methyl cyclohexanone (B45756)Cinchona Alkaloid DerivativeNFSI²99:1 (trans)99% nih.gov
4-Phenyl-cyclohexanoneCinchona Alkaloid DerivativeNFSI²N/A97% nih.gov
CholestanoneCinchona Alkaloid DerivativeNFSI²97:399% nih.gov

²NFSI is N-Fluorobenzenesulfonimide.

The precise mechanism of electrophilic fluorination with Selectfluor® has been a subject of study, with evidence pointing toward either a polar, two-electron S_N2-type pathway or a single-electron transfer (SET) process. wikipedia.orgcore.ac.uk In the fluorination of enol esters, kinetic studies strongly suggest a polar two-electron process that proceeds via an oxygen-stabilized carbenium species, rather than a radical mechanism. core.ac.uk However, in other systems, an SET pathway followed by a fluorine atom transfer has been proposed as a viable mechanism. wikipedia.orgnih.gov

The formation of monofluorinated products is typically the goal, but polyfluorination can be a competing process. sapub.org This occurs when the resulting α-fluoroketone is more acidic than the starting material, leading to further enolization and subsequent reaction with the fluorinating agent. The tendency for mono- versus difluorination can be influenced by steric and electronic effects of the substrate. sapub.org Careful control of reaction conditions, such as stoichiometry and temperature, is essential to favor monofluorination. Plausible mechanisms for both mono- and difluorination generally involve the ketone's enol tautomer initiating the attack on the Selectfluor® reagent. sapub.org

Nucleophilic fluorination involves the introduction of a fluoride (B91410) anion (F⁻) to an electrophilic carbon. For the α-position of a ketone, which is naturally nucleophilic in its enolate form, this requires a reversal of its inherent polarity, a concept known as "umpolung."

Redox umpolung strategies enable the formal α-functionalization of ketones with nucleophiles. acs.orgnih.gov This approach circumvents the polarity mismatch between a nucleophilic enolate and a nucleophilic fluoride source. One strategy involves using hypervalent iodine reagents to activate ketone derivatives like silyl (B83357) enol ethers. nih.gov This generates an electrophilic α-carbon intermediate (an enolonium ion equivalent) that can be trapped by a nucleophile. researchgate.net

Recently, a metal-free, redox-umpolung method for the catalytic fluorination of α-branched ketones using a nucleophilic fluorine source has been developed. acs.org This system uses a hypervalent iodine(III) catalyst in conjunction with a specific peroxide oxidant to achieve the transformation under mild conditions. acs.org While this has been demonstrated more for amides, the principle extends to ketones, unlocking pathways for direct α-C–H fluorination using fluoride sources like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). acs.orgnih.govacs.org These advanced methods represent a paradigm shift, complementing classical enolate chemistry by enabling reactions that are otherwise challenging. nih.gov

Nucleophilic Fluorination Pathways

Catalytic Systems for Nucleophilic Fluorination

The introduction of a fluorine atom onto a molecule via nucleophilic fluorination is a significant challenge in organic synthesis due to the low nucleophilicity and high basicity of the fluoride ion. However, several catalytic systems have been developed to overcome these hurdles, enabling the efficient synthesis of fluorinated compounds, including cyclic ketones. These systems often rely on transition metal catalysis or organocatalysis to facilitate the formation of a carbon-fluorine bond.

Transition metal complexes have been shown to be effective in promoting nucleophilic fluorination. One strategy involves the use of metal complexes that can form a metal-fluoride bond in situ. For example, cobalt(III) complexes, in conjunction with a silver fluoride (AgF) source, have been used to catalyze the fluorination of acyl chlorides. researchgate.net A proposed mechanism suggests the in situ generation of a nucleophilic Co-F bond from a Co-I precursor's reaction with AgF. researchgate.net Similarly, cyclometalated rhodium complexes have demonstrated high efficiency in catalyzing the quantitative fluorination of acyl chlorides to acyl fluorides, which are valuable precursors. nih.gov These catalysts can often be separated, regenerated, and reused, which is a key consideration for sustainable and commercially viable synthesis. nih.gov The choice of fluoride salt (e.g., KF, CsF, AgF) is critical, as it influences the formation and reactivity of the transition metal-fluorine bond. nih.govrsc.org

Organocatalysis presents an alternative, metal-free approach to nucleophilic fluorination. Primary amine organocatalysts derived from Cinchona alkaloids have been successfully used for the highly enantioselective α-fluorination of cyclic ketones, including cyclopentanone. princeton.edu This method typically employs an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). The primary amine catalyst condenses with the ketone to form an enamine, which then attacks the electrophilic fluorine reagent. princeton.edu This approach offers excellent control over stereoselectivity, providing a direct route to chiral α-fluoro carbonyl compounds. princeton.edu Another strategy involves using organoboranes as phase-transfer catalysts to activate cesium fluoride (CsF) for the nucleophilic fluorination of organohalides. rsc.org

Below is a table summarizing various catalytic systems for nucleophilic fluorination.

Table 1: Comparison of Catalytic Systems for Nucleophilic Fluorination

Catalyst Type Example Catalyst Fluorine Source Substrate Example Key Advantages
Transition Metal Cyclometalated Rhodium Complex nih.gov AgF Acyl Chlorides High yields, catalyst reusability. nih.gov
Transition Metal Co(III) Complex researchgate.net AgF Acyl Chlorides Effective for acyl fluoride synthesis. researchgate.net
Organocatalyst Primary Amine (Cinchona Alkaloid) princeton.edu NFSI Cyclic Ketones High enantioselectivity, metal-free. princeton.edu
Organocatalyst Organoboranes rsc.org CsF Organohalides Phase-transfer catalysis, activates CsF. rsc.org

Indirect Synthetic Routes via Precursor Modification

Indirect routes to 3-(2-Fluorophenyl)cyclopentanone involve the synthesis of a suitable precursor molecule, which is then modified to yield the final product. These multistep sequences often involve forming the cyclopentanone ring and introducing the fluorophenyl group in separate stages.

Cyclization Reactions for Fluorinated Cyclopentanone Core Formation

The formation of the five-membered cyclopentanone ring is a key step that can be achieved through various cyclization strategies. These reactions build the carbocyclic core from acyclic precursors.

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be employed intramolecularly to construct cyclic systems. mdpi.comkhanacademy.org For the synthesis of a cyclopentanone ring, a 1,4-dicarbonyl compound can undergo an intramolecular aldol reaction. libretexts.org In the context of forming a precursor for this compound, a plausible starting material would be a 1-(2-fluorophenyl)-hexane-2,5-dione.

The mechanism proceeds via the formation of an enolate at one of the α-carbons, which then nucleophilically attacks the second carbonyl group within the same molecule. libretexts.org This cyclization preferentially forms the thermodynamically more stable five- or six-membered rings over strained three- or four-membered rings. libretexts.org For a 1,4-diketone, this reaction yields a five-membered ring, specifically a 3-methyl-2-cyclopentenone derivative in the case of 2,5-hexanedione. libretexts.org Subsequent reduction of the resulting carbon-carbon double bond in the cyclopentenone ring would yield the saturated cyclopentanone core. Acid-base bifunctional catalysts have been shown to be effective in promoting aldol condensation reactions of cyclopentanone itself, indicating their potential utility in these cyclization reactions. mdpi.com

Intramolecular addition reactions provide another robust pathway to the cyclopentanone core. The Pauson-Khand reaction, for instance, is a well-established method for synthesizing cyclopentenones from an enyne, which is a molecule containing both an alkene and an alkyne. nih.gov This reaction is mediated by dicobalt octacarbonyl, Co₂(CO)₈, and involves the formation of a cobalt-alkyne complex, followed by alkene insertion and reductive elimination to form the five-membered ring. nih.gov

The application of this reaction to fluorinated precursors allows for the direct construction of a fluorinated cyclopentenone framework. nih.gov A suitably designed N-tethered 1,7-enyne containing a 2-fluorophenyl group could undergo an intramolecular Pauson-Khand reaction to create the bicyclic core, which upon further modification, could yield the target structure. Subsequent reduction of the double bond in the cyclopentenone product would lead to the desired cyclopentanone. Radical cyclizations also offer a pathway where a 5-hexenyl radical cyclizes to form a five-membered ring through an exo closure, a process that can be kinetically controlled. libretexts.org

Ring expansion reactions are a valuable synthetic tool for converting smaller, more readily available rings into larger, more stable ones. wikipedia.orgchemistrysteps.com The Tiffeneau-Demjanov rearrangement, a type of semipinacol rearrangement, can expand a cyclobutanol (B46151) to a cyclopentanone. wikipedia.org This reaction typically involves the treatment of an α-amino alcohol on a ring with nitrous acid, or more modernly, the reaction of a silylated cyanohydrin.

A potential synthetic route to this compound using this strategy could start with 2-(2-fluorophenyl)cyclobutanone. This ketone could be converted to an α-hydroxy amine or a related precursor. Subsequent treatment under rearrangement conditions would induce a 1,2-alkyl shift, expanding the four-membered ring into the more stable five-membered cyclopentanone ring. chemistrysteps.com The driving force for this reaction is often the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com Other rearrangements, such as the Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals, also provide powerful methods for synthesizing larger ring compounds from smaller cyclic ketones. researchgate.net

Introduction of Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group is a critical step that can be performed either before or after the formation of the cyclopentanone ring. A common and effective method for this transformation is the Grignard reaction. researchgate.netresearchgate.net This involves reacting 2-fluorophenylmagnesium bromide, a Grignard reagent, with a suitable cyclopentanone-based electrophile. For example, the addition of this Grignard reagent to cyclopentanone itself, followed by oxidation, can lead to 2-(2-fluorophenyl)cyclopentanone. researchgate.net

Another powerful method for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction could potentially be used to couple a boronic acid or ester derivative of the cyclopentanone enolate with a 2-fluoro-halobenzene. This approach has been successfully used to synthesize diaryl gem-difluorovinyl compounds, demonstrating its utility in forming aryl-fluoroaryl bonds. researchgate.net

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For the synthesis of this compound, a plausible and powerful approach involves the palladium-catalyzed coupling of an organometallic reagent derived from 2-fluorobenzene with a cyclopentanone precursor. youtube.comyoutube.com

A common strategy is the Suzuki coupling, which would utilize 2-fluorophenylboronic acid as the organoboron reagent and a cyclopentenone derivative bearing a leaving group, such as a triflate (-OTf) or a halide, at the 3-position. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the cyclopentenyl electrophile. This is followed by transmetalation, where the 2-fluorophenyl group is transferred from boron to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.com

Similarly, the Negishi coupling, using an organozinc reagent (e.g., (2-fluorophenyl)zinc chloride), offers a highly effective alternative. These reactions are valued for their broad functional group tolerance and are often carried out under mild conditions. youtube.com

Table 1: Key Features of Potential Cross-Coupling Reactions

Coupling Reaction Nucleophile (Aryl Source) Electrophile (Cyclopentanone Precursor) Typical Catalyst System
Suzuki Coupling 2-Fluorophenylboronic acid 3-Triflyloxycyclopent-2-enone Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands
Negishi Coupling (2-Fluorophenyl)zinc halide 3-Halocyclopent-2-enone Pd(dba)₂ with phosphine ligands

| Stille Coupling | (2-Fluorophenyl)tributylstannane | 3-Halocyclopent-2-enone | Pd(PPh₃)₄ |

Mannich Reactions and Derivatives

The Mannich reaction provides a classic and versatile method for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are valuable intermediates for constructing functionalized cyclopentanones. libretexts.orgorganic-chemistry.org The reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen compound, such as a ketone. organic-chemistry.org The mechanism initiates with the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of a ketone. libretexts.org

More advanced applications of this principle include multicatalytic cascade sequences. For instance, a formal [3+2] cycloaddition between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde can be achieved. This process can be catalyzed by a combination of a secondary amine (like proline) and an N-heterocyclic carbene (NHC). The amine catalyzes an initial Michael addition, and the NHC facilitates a subsequent intramolecular crossed-benzoin reaction, leading to densely functionalized cyclopentanones with high levels of stereoselectivity. nih.gov Such one-pot procedures are highly efficient, as they build complex cyclic structures from simple acyclic precursors in a single synthetic operation. nih.govyoutube.com

Stereoselective Synthesis of Fluorinated Cyclopentanones

Introducing fluorine into a molecule can significantly alter its properties, and controlling the stereochemistry of the resulting fluorinated compounds is a primary challenge in medicinal and materials chemistry. The synthesis of specific stereoisomers of this compound requires advanced asymmetric strategies.

Asymmetric Catalysis in Fluorinated Cyclopentanone Synthesis

Asymmetric catalysis is a powerful technique that uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. youtube.com This is achieved by the catalyst creating a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.

For the synthesis of fluorinated cyclopentanones, several catalytic systems are applicable:

Chiral Metal Complexes : Dirhodium complexes derived from chiral ligands, such as adamantylglycine, have proven highly effective in asymmetric cyclopropanation reactions to produce trifluoromethyl-substituted cyclopropanes, which can be precursors to cyclopentanones. These catalysts can achieve excellent diastereoselectivity and enantioselectivity (up to 98% ee). organic-chemistry.org

Organocatalysis : Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions with high stereocontrol. For example, the combination of a chiral primary amine catalyst and a chiral phosphoric acid catalyst has been used for the direct asymmetric fluorination of α-branched cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org

Biocatalysis : Engineered enzymes, such as myoglobin (B1173299) variants, offer an exceptionally selective route for synthesizing fluorinated compounds. These biocatalysts can mediate carbene transfer reactions to afford trifluoromethyl-substituted cyclopropanes with outstanding diastereo- and enantioselectivity (often >97% de and ee). nih.gov

Chiral Auxiliary and Ligand-Controlled Approaches

When direct catalytic control is challenging, chiral auxiliaries provide a reliable alternative. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product. rsc.org

A modern approach combines the benefits of both strategies through the use of a catalytically formed chiral auxiliary. In this method, an initial asymmetric catalytic step installs a chiral group onto an achiral starting material. This newly formed group then acts as a "transient" chiral auxiliary, directing the diastereoselectivity of subsequent transformations before it is potentially removed. nih.govacs.org For example, a palladium-catalyzed enantioselective carboetherification can create a chiral oxazolidine, which then directs a highly diastereoselective hydrogenation of a double bond. acs.org

The selection of chiral ligands is also critical in metal-catalyzed reactions. The ligand binds to the metal center and creates a defined chiral pocket, which controls how the substrate approaches the metal, thereby dictating the stereochemical outcome of the product. organic-chemistry.orgchemrxiv.org

Control of Stereogenic Centers during Cyclization

The stereochemical outcome of a cyclization reaction is often determined by the conformation of the acyclic precursor and the mechanism of the ring-closing step. rug.nl Several strategies exist to control the formation of stereogenic centers during the synthesis of cyclopentanones:

Substrate Control : A pre-existing stereocenter in the starting material can direct the formation of new stereocenters. In Lewis acid-induced cyclizations of chiral γ,δ-unsaturated ketones, the existing chiral center influences the facial selectivity of the ring closure. The steric bulk of the substituents on the chiral center can lead to excellent stereocontrol, with diastereomeric ratios as high as 93:7. nih.gov

Intramolecular Cycloadditions : Reactions like the intramolecular [3+2] cycloaddition of silyl nitronates are highly effective for establishing stereocenters. The stereochemistry of a substituent on the starting nitroolefin can exert strong control over the formation of the substituted cyclopentane (B165970) ring, often yielding a single stereoisomer. semanticscholar.org

Domino Sequences : A rhodium-catalyzed reaction of vinyldiazoacetates with certain allyl alcohols can initiate a domino sequence involving a nih.govsemanticscholar.org-sigmatropic rearrangement followed by an oxy-Cope rearrangement. This cascade installs four new stereogenic centers with very high levels of stereocontrol (>97:3 dr, 99% ee), where the choice of catalyst enantiomer and the geometry of the allyl alcohol control the final stereochemistry. nih.gov

Diastereoselective and Enantioselective Approaches

Achieving both diastereoselectivity (control over the relative stereochemistry between multiple stereocenters) and enantioselectivity (control over the absolute stereochemistry, producing one enantiomer preferentially) is the ultimate goal of asymmetric synthesis. organic-chemistry.orgsemanticscholar.org

Methods for achieving this include:

Dynamic Kinetic Asymmetric Cycloadditions : In a palladium-catalyzed formal [3+2]-cycloaddition, a racemic starting material can be converted into a single major diastereomer with high enantioselectivity. This process involves the catalyst selectively reacting with one enantiomer of the substrate while equilibrating the other, allowing for a theoretical yield of up to 100% of the desired product. nih.gov

Multicatalytic Asymmetric Reactions : As mentioned previously, the combination of two different chiral catalysts can create highly functionalized cyclopentanones with excellent enantioselectivities. nih.gov

Biocatalytic Desymmetrization : Enzymes can selectively react with one functional group in a symmetrical or meso compound, leading to chiral products with very high enantiomeric excess. Myoglobin-catalyzed cyclopropanations are a prime example, capable of achieving up to 99.9% de and ee. nih.govnih.gov

Table 2: Examples of Stereoselective Syntheses for Cyclopentane and Cyclopropane (B1198618) Analogs

Reaction Type Catalyst/Auxiliary Key Features Reported Selectivity Reference
Pd-Catalyzed [3+2] Cycloaddition Pd(0) with chiral ligand Dynamic kinetic asymmetric transformation High dr and ee nih.gov
Multicatalytic [3+2] Annulation Prolinol ether / NHC salt Forms densely functionalized cyclopentanones High ee nih.gov
Intramolecular Silyl Nitronate Cycloaddition Substrate control Forms quaternary stereocenters High ee (~96%) semanticscholar.org
Myoglobin-Catalyzed Cyclopropanation Engineered Myoglobin Biocatalytic carbene transfer Up to 99.9% de and ee nih.gov

| Rh-Catalyzed Cyclopropanation | Chiral Dirhodium Complex | Trifluoromethyl-substituted products | >94% dr, 88-98% ee | organic-chemistry.org |

Green Chemistry Approaches in Fluorinated Cyclopentanone Synthesis

Green chemistry offers a framework to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For fluorinated cyclopentanones, this involves innovating at every stage, from the choice of starting materials to the reaction conditions and catalytic systems employed. The focus is on enhancing sustainability by improving energy efficiency, using renewable feedstocks, and avoiding harmful solvents.

A cornerstone of green chemistry is the use of renewable feedstocks to replace petrochemicals derived from finite fossil resources. acs.org Biomass is a rich source of platform molecules that can be converted into valuable chemicals. researchgate.net Furfural (B47365), a compound readily obtained from the dehydration of pentose (B10789219) sugars found in hemicellulose from agricultural waste, has emerged as a key bio-based building block. acs.orggoogle.com

The catalytic hydrogenation and rearrangement of furfural to produce cyclopentanone is a significant advancement in sustainable chemistry. researchgate.netnih.gov This transformation, first reported in an aqueous medium in 2012, provides a green pathway to the cyclopentanone core. researchgate.netnih.gov The process typically involves the hydrogenation of furfural's aldehyde group, followed by an acid-catalyzed ring rearrangement, and subsequent hydrogenation steps to yield cyclopentanone. nih.gov Various catalytic systems have been developed to optimize this conversion, achieving high yields and selectivity, thereby establishing a viable, renewable route to an important industrial chemical. nih.govacs.org

Research has demonstrated that this conversion can be highly efficient. For instance, using a NiFe/SBA-15 bimetallic catalyst in water, a 99.8% furfural conversion and a 90% yield of cyclopentanone can be achieved. acs.org Similarly, a two-step process using a copper-based catalyst can yield up to 60% cyclopentanone, minimizing the formation of polymer byproducts. researchgate.net This biomass-derived cyclopentanone can then serve as a starting material for more complex derivatives, including fluorinated structures like this compound.

Performance of Various Catalysts in Furfural to Cyclopentanone Conversion

CatalystReaction ConditionsFurfural Conversion (%)Cyclopentanone Yield (%)Reference
NiFe/SBA-15Water, 300 min99.890 acs.org
Cu-Co (co-precipitation)Aqueous solution, 2 MPa H₂Not specified67 rsc.org
20 wt% Ni/HY-0.018150 °C, 4 MPa H₂, 9 h96.586.5 nih.gov
Cu/ZrO₂ (two-step)180 °C, 38 bar H₂Not specified60 researchgate.net
Ru/MIL-101 (MOF)160 °C, 4.0 MPa H₂, 2.5 h100>96 rsc.org

The efficiency and selectivity of chemical transformations are heavily reliant on the catalyst used. Sustainable production necessitates the development of robust, recyclable, and highly active catalysts that can function under mild conditions. frontiersin.org Metal-Organic Frameworks (MOFs) have emerged as promising catalytic materials due to their high surface area, tunable porosity, and structural versatility. amazonaws.com

MOFs can act as excellent supports for metal nanoparticles, preventing their agglomeration and enhancing their catalytic activity and stability. rsc.orgamazonaws.com In the context of cyclopentanone synthesis from furfural, MOF-supported catalysts have shown exceptional performance. For example, a ruthenium nanoparticle catalyst supported on an acidic MOF (Ru/MIL-101) achieved complete conversion of furfural with over 96% selectivity to cyclopentanone in aqueous media. rsc.org Another study utilized a Ni-Cu bimetallic catalyst on a MOF-5 support for the same transformation, highlighting the potential to use non-precious metals in these advanced catalytic systems. amazonaws.com

The use of MOFs extends to other reactions relevant to the synthesis of complex organic molecules. Bimetallic Cu-Zn-MOFs have been synthesized and used for the degradation of organic pollutants, showcasing their catalytic prowess in aqueous environments. nih.gov Gold-functionalized UiO-67 MOFs have also been developed and studied for their catalytic activity in organic transformations. researchgate.net These examples underscore the potential of MOF-based catalysts to facilitate cleaner and more efficient chemical production, including the multi-step synthesis of specialized compounds like this compound. researchgate.netacs.org

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. Performing reactions in water or under solvent-free conditions represents a significant step towards more sustainable chemical processes. rsc.orgmdpi.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org The conversion of furfural to cyclopentanone is a prime example of a reaction that performs well in an aqueous medium. nih.gov Water not only acts as a solvent but can also play a crucial role in the reaction mechanism, facilitating protonation steps and influencing product selectivity. acs.orghigfly.eu Research has shown that in the hydrogenation of furfural, using water as the solvent preferentially leads to the formation of cyclopentanone, whereas organic solvents tend to yield other products. nih.govacs.org The field of fluorination chemistry, once thought to be incompatible with water, has also seen significant advances in aqueous media, opening new avenues for the green synthesis of fluorinated compounds. rsc.org

Solvent-free, or neat, reaction conditions offer the ultimate solution to solvent waste by eliminating them entirely. mdpi.com This approach can lead to higher reaction rates, reduced reactor volume, and simplified product purification. Recently, a solvent- and catalyst-free method was developed for synthesizing gem-difluorinated compounds through direct hydrogen-bond interactions between the reactants. mdpi.com Aldol condensation of cyclopentanone and furfural has also been achieved with high efficiency under solvent-free conditions. researchgate.net These developments highlight a promising frontier for the synthesis of complex molecules, suggesting that future routes to this compound could be designed to minimize or completely avoid the use of traditional organic solvents.

Reactivity Profiles and Reaction Mechanisms of 3 2 Fluorophenyl Cyclopentanone Analogs

Electronic and Steric Effects of Fluorine Substitution on Reactivity

The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of 3-phenylcyclopentanone (B1600095) introduces significant electronic and steric changes that modulate the reactivity of the entire molecule. Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact on the electron distribution within the molecule.

Electronic Effects:

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect decreases the electron density of the aromatic ring and, by extension, influences the reactivity of the cyclopentanone (B42830) moiety. For instance, in studies of related fluorinated compounds, the presence of electron-withdrawing groups on an aromatic ring has been shown to increase the reactivity of adjacent functional groups toward nucleophiles. nih.gov In the case of 3-(2-fluorophenyl)cyclopentanone, the -I effect of the fluorine atom can make the carbonyl carbon more electrophilic and the α-protons more acidic.

Steric Effects:

The fluorine atom, while relatively small for a halogen, is larger than a hydrogen atom. Its presence at the ortho position of the phenyl ring introduces steric hindrance that can influence the approach of reagents to both the aromatic ring and the cyclopentanone ring. This steric bulk can affect the stereoselectivity of reactions, for example, by favoring the approach of a nucleophile from the less hindered face of the molecule. In studies of trifluoromethyl ketones, steric factors associated with the accommodation of the inhibitor within an enzyme's active site were found to play a crucial role, sometimes overriding the intrinsic reactivity of the ketone. nih.gov

The interplay between these electronic and steric effects is complex and can lead to nuanced reactivity profiles. For example, while the electron-withdrawing nature of fluorine might be expected to increase the rate of nucleophilic addition to the carbonyl group, the steric hindrance it introduces could potentially counteract this effect. The specific outcome of a reaction will therefore depend on the nature of the reagent, the reaction conditions, and the specific analog of this compound being studied.

Carbonyl Group Reactivity

The carbonyl group is a key functional group in this compound, and its reactivity is central to the synthetic utility of this compound. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.mewikipedia.org

Nucleophilic addition is a fundamental reaction of ketones. fiveable.mewikipedia.org In this reaction, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. fiveable.me This intermediate can then be protonated to yield an alcohol.

Common nucleophiles that can be used in addition reactions with this compound and its analogs include:

Grignard Reagents (R-MgX): These are powerful carbon-based nucleophiles that can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol upon workup. youtube.comyoutube.com For example, the reaction of this compound with methylmagnesium bromide would yield 1-methyl-3-(2-fluorophenyl)cyclopentanol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds are highly reactive carbon nucleophiles that readily add to ketones.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.comtib.eu Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, while sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reagent.

Cyanide (CN⁻): The addition of a cyanide ion, typically from a source like HCN or NaCN, results in the formation of a cyanohydrin. youtube.com This reaction is often reversible.

The presence of the 2-fluorophenyl group can influence the rate and stereochemical outcome of these reactions. The electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. nih.gov However, the steric bulk of the ortho-substituted phenyl ring may direct the nucleophile to attack from the less hindered face of the cyclopentanone ring, leading to a specific diastereomer as the major product.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent(s)Product Type
MethylCH₃MgBr, then H₃O⁺Tertiary Alcohol
HydrideNaBH₄, MeOHSecondary Alcohol
CyanideHCN, KCNCyanohydrin
AcetylideNaC≡CH, then H₃O⁺Tertiary Alcohol pearson.com

The ketone functionality of this compound can be converted into a variety of other functional groups, a process known as derivatization. These transformations are valuable for protecting the ketone, for characterization purposes, or for introducing new reactivity into the molecule. researchgate.netnih.gov

Acetal and Ketal Formation: Ketones react with alcohols in the presence of an acid catalyst to form ketals (also known as acetals). libretexts.orglibretexts.orgkhanacademy.orgwikipedia.orgyoutube.com This reaction is reversible and is often used to protect the carbonyl group from reacting with other reagents. libretexts.org For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst would form a cyclic ketal.

Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. nih.govorganic-chemistry.orgwikipedia.orgacs.orgorientjchem.org This reaction is also typically carried out under mildly acidic conditions. wikipedia.org Oximes are crystalline solids and can be useful for the purification and characterization of ketones. nih.gov They can also serve as intermediates for further transformations, such as the Beckmann rearrangement to form amides. nih.gov

Imine and Enamine Formation: Ketones can react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are also generally acid-catalyzed and involve the elimination of water.

Table 2: Common Derivatization Reactions of Ketones

Reagent(s)Product Functional Group
R'OH (2 equiv.), H⁺Ketal wikipedia.org
HOCH₂CH₂OH, H⁺Cyclic Ketal libretexts.org
NH₂OH, H⁺Oxime wikipedia.org
R'NH₂, H⁺Imine
R'₂NH, H⁺Enamine

Reactivity of the Cyclopentanone Ring

Beyond the carbonyl group, the cyclopentanone ring itself possesses reactive sites, primarily the α-carbons (the carbons adjacent to the carbonyl group). The protons on these carbons are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile. bham.ac.uknih.govrsc.orgnih.gov

The formation of an enolate is the key step in a wide range of α-functionalization reactions. bham.ac.uk The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. bham.ac.uk In the case of this compound, the two α-carbons are not equivalent, and thus a mixture of regioisomeric enolates can be formed.

Once formed, the enolate can react with various electrophiles:

Alkylation: Enolates react with alkyl halides in an Sₙ2 reaction to form α-alkylated ketones. mnstate.edu This is a powerful method for forming new carbon-carbon bonds.

Halogenation: Enolates can be halogenated by reacting them with sources of electrophilic halogens, such as Br₂ or I₂. mnstate.edu Under basic conditions, polyhalogenation can occur, while under acidic conditions, monohalogenation is favored. mnstate.edu

Aldol (B89426) Reaction: Enolates can add to the carbonyl group of another aldehyde or ketone in an aldol reaction, forming a β-hydroxy ketone. This is another important carbon-carbon bond-forming reaction.

The presence of the 2-fluorophenyl group can influence the acidity of the α-protons. The electron-withdrawing nature of the fluorine atom may increase the acidity of the α-protons, facilitating enolate formation.

The cyclopentanone ring can also undergo reactions that lead to its opening or expansion to a larger ring.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a cyclic ketone with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide to form a lactone (a cyclic ester). wikipedia.orgsigmaaldrich.comorganic-chemistry.orgresearchgate.netresearchgate.net The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In general, the group that is better able to stabilize a positive charge will migrate preferentially. organic-chemistry.org For this compound, the two possible lactone products would result from the migration of either the C2 or C5 carbon of the cyclopentanone ring.

Ring-Expansion Reactions: There are various methods for expanding the size of a cyclic ketone. For instance, a direct catalytic ring expansion of 2-cyclopentenones to o/p-fluorophenols has been developed. nih.gov While this specific example starts from a cyclopentenone, it highlights the possibility of ring expansion reactions in related systems. Other methods, such as the Tiffeneau-Demjanov rearrangement, can also be used to expand cyclic ketones.

Ring-Opening Reactions: Under certain conditions, the cyclopentanone ring can be opened. For example, some radical-mediated reactions can lead to the opening of cyclopropane (B1198618) rings, and similar principles could potentially be applied to cyclopentanone derivatives. nih.govdigitellinc.comyoutube.com

These ring-opening and ring-expansion reactions provide access to a wider range of molecular scaffolds from this compound and its analogs.

Reactivity of the Fluorophenyl Moiety

The presence of a fluorine atom on the phenyl ring of this compound significantly influences its chemical reactivity, particularly concerning electrophilic aromatic substitution and its potential for transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The fluorine atom is an interesting substituent in the context of electrophilic aromatic substitution (EAS) due to its dual electronic effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards attack by electrophiles. vaia.comcsbsju.edu This deactivation makes fluorobenzene (B45895) less reactive in EAS reactions compared to benzene itself. vaia.com In fact, fluorine deactivates the benzene ring more significantly than other halogens. vaia.com

For this compound, electrophilic attack on the fluorophenyl ring would be expected to yield a mixture of products. The fluorine atom at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The large cyclopentanone substituent at position 1 will sterically hinder the adjacent ortho position (position 6). Therefore, substitution is most likely to occur at positions 3 and 5 of the phenyl ring.

Table 1: Regioselectivity in the Nitration of Fluorobenzene This table illustrates the directing effect of fluorine in a typical electrophilic aromatic substitution reaction.

Product IsomerPercentage (%)
ortho-Nitrofluorobenzene10
meta-Nitrofluorobenzene0
para-Nitrofluorobenzene90
Data sourced from Ingold and colleagues' investigation into regiochemistry in nitration. csbsju.edu

While direct fluorination of aromatic rings using F₂ is often too reactive and lacks selectivity, various electrophilic fluorinating agents, such as those with N-F bonds (e.g., Selectfluor®), have been developed for more controlled reactions. quora.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Potential

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its high bond dissociation energy presents a significant challenge for activation in transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net This makes aryl fluorides less reactive compared to their chloro, bromo, and iodo counterparts, which are more commonly used in reactions like Suzuki, Heck, and Negishi couplings. beilstein-journals.orgtcichemicals.com

However, the development of specialized catalytic systems has made the functionalization of C-F bonds increasingly feasible, providing an orthogonal approach for synthesizing complex molecules. beilstein-journals.orgrsc.org These reactions are crucial for the late-stage functionalization of fluorinated compounds. beilstein-journals.org Nickel- and palladium-based catalysts are often employed for these transformations. tcichemicals.com

Research has demonstrated successful nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, proceeding through the activation of the aromatic C-F bond. beilstein-journals.org This protocol operates under mild conditions and is believed to involve the formation of a nickelacyclopropane intermediate. beilstein-journals.org Such methodologies highlight the potential for selectively activating the C-F bond in a molecule like this compound for C-C or C-heteroatom bond formation, while potentially leaving other reactive sites untouched. beilstein-journals.orgresearchgate.net The development of these methods allows for the use of aryl fluorides as viable substrates in cross-coupling reactions, which were previously difficult to achieve. tcichemicals.com

Tautomerism and Equilibrium Studies

The structure of this compound allows for interesting tautomeric equilibria, namely keto-enol tautomerism of the cyclopentanone ring and the potential for hydrate (B1144303) formation at the carbonyl group.

Keto-Enol Tautomerism in Fluorinated Cyclic Ketones

Carbonyl compounds that possess an alpha-hydrogen can exist in equilibrium with their enol form, a phenomenon known as keto-enol tautomerism. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgfrontiersin.org

Keto Tautomer <=> Enol Tautomer

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org For example, the keto tautomer of acetone (B3395972) is favored by more than 99.9%. libretexts.org

However, the introduction of fluorine atoms can significantly alter this equilibrium. Studies on perfluorinated cyclic ketones have shown a remarkable shift in the equilibrium towards the enol tautomer. mit.eduacs.orgacs.org This shift is attributed to two main factors:

Destabilization of the Keto Tautomer : The strong electron-withdrawing nature of fluorine atoms destabilizes the adjacent carbonyl group. mit.edu

Stabilization of the Enol Tautomer : Hyperconjugative interactions between the enol π-bond and the σ* orbitals of the allylic C-F bonds provide additional stability to the enol form. mit.edu

This effect is particularly pronounced in smaller ring systems, where the orbital overlap for hyperconjugation is more effective. mit.edu While this compound is not perfluorinated, the electron-withdrawing nature of the 2-fluorophenyl group could have a modest electronic influence, potentially increasing the enol content compared to unsubstituted cyclopentanone. The interconversion between keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Table 2: Factors Influencing Keto-Enol Equilibrium

FactorInfluence on EquilibriumRationale
Fluorine Substitution Shifts toward enolDestabilizes keto form, stabilizes enol via hyperconjugation. mit.edu
Ring Size (Perfluorinated) Smaller rings favor enolIncreased orbital overlap for hyperconjugative stabilization. mit.edu
Conjugation Shifts toward enolConjugated double bonds provide resonance stabilization. masterorganicchemistry.com
Aromaticity Strongly shifts toward enolFormation of an aromatic ring (e.g., phenol) provides significant stabilization. masterorganicchemistry.com

Hydrate Formation and Tautomeric Equilibria

Aldehydes and ketones can reversibly react with water to form geminal diols, also known as hydrates. libretexts.orglibretexts.orgyoutube.com This reaction establishes an equilibrium between the carbonyl compound and its hydrate, which can be catalyzed by acid or base. libretexts.orgorganicchemistrytutor.com

Ketone + H₂O <=> Hydrate (gem-diol)

For most simple ketones, the equilibrium lies far to the left, favoring the carbonyl form, due to the stabilizing effect of electron-donating alkyl groups. libretexts.orglibretexts.org However, the equilibrium can be shifted toward the hydrate by the presence of strong electron-withdrawing groups attached to the carbonyl carbon. libretexts.orgyoutube.com These groups destabilize the carbonyl group by increasing the partial positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgyoutube.com

Studies on fluorinated ketones have demonstrated this effect. For example, cyclic β-diketones with trifluoroacetyl groups undergo rapid and extensive hydration. sapub.orgscispace.comresearchgate.net The highly electronegative fluorine atoms enhance the electrophilicity of the adjacent carbonyl carbon, driving the equilibrium towards the hydrate. sapub.orgscispace.com In the case of this compound, the electron-withdrawing 2-fluorophenyl group is expected to increase the electrophilicity of the cyclopentanone's carbonyl carbon, thereby increasing the equilibrium concentration of the corresponding hydrate compared to the unsubstituted cyclopentanone. This leads to a complex equilibrium involving the keto, enol, and hydrate forms.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. These methods can provide insights into molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. acs.org It is frequently employed to predict molecular properties with a good balance of accuracy and computational cost. acs.orgresearchgate.net However, no specific DFT studies on 3-(2-Fluorophenyl)cyclopentanone have been identified in the current search of scientific literature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

Currently, there are no published studies detailing the optimized geometry or a comprehensive conformational analysis of this compound using DFT or other computational methods.

Electron density distribution reveals how electrons are distributed within a molecule, which is crucial for understanding its chemical reactivity. researchgate.net Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into its electrostatic properties. acs.org

Specific calculations of electron density distribution and Mulliken charges for this compound have not been reported in the available scientific literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key to predicting a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A detailed FMO analysis, including the energies and graphical representations of the HOMO and LUMO of this compound, is not available in the current body of research.

Computational methods can be used to analyze the strength and nature (single, double, triple) of chemical bonds within a molecule. This information is valuable for understanding molecular stability and reaction mechanisms.

There are no specific studies found that report on the bond strength and multiplicity analysis for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts. escholarship.orgnih.gov For a molecule like this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would be a key step in its computational analysis.

The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory and basis set. For flexible molecules like cyclopentanones, a conformational search is crucial.

Magnetic Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding tensors for each nucleus are calculated. This is often done using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against the shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. Computational protocols have been developed to achieve accurate predictions, often with deviations of less than 4 ppm from experimental values. nih.gov Solvent effects, which can be significant, are often included through implicit solvation models. escholarship.org

In the context of 2-fluoroaryl ketones, computational studies have also focused on spin-spin coupling constants, such as ³JCF and ⁴JCF. For instance, calculations on 1-(2-fluorophenyl)ethanone have shown good agreement with experimental values, highlighting the contribution of through-space coupling. unimelb.edu.au

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound *

AtomPredicted Chemical Shift (ppm)
¹⁹F-110 to -130
¹H (aromatic)7.0 - 7.5
¹H (cyclopentanone)2.0 - 3.5
¹³C (carbonyl)215 - 225
¹³C (aromatic)115 - 165
¹³C (cyclopentanone)25 - 50

*Disclaimer: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as specific computational studies on this compound are not publicly available.

Theoretical calculations can generate vibrational (IR) and electronic (UV-Vis) spectra that aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed on the optimized geometry of the molecule. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. For cyclopentanone (B42830) and its derivatives, the most prominent peak in the IR spectrum is the C=O stretching vibration. researchgate.net The position of this peak is sensitive to the electronic effects of substituents. The NIST database provides an experimental IR spectrum for cyclopentanone, which can serve as a benchmark for theoretical calculations. nist.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For a compound like this compound, one would expect to see transitions associated with the phenyl chromophore and the carbonyl group. Experimental UV-Vis data for cyclopentanone is also available for comparison. osti.govnist.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound *

SpectroscopyParameterPredicted Value
IRC=O Stretch1735 - 1755 cm⁻¹
IRC-F Stretch1200 - 1250 cm⁻¹
UV-Visλmax (π → π)240 - 260 nm
UV-Visλmax (n → π)290 - 310 nm

*Disclaimer: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as specific computational studies on this compound are not publicly available.

Mechanistic Pathways Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species and the energetics of reaction pathways that are difficult or impossible to observe experimentally. The formation of this compound could plausibly occur through a transition metal-catalyzed α-arylation of cyclopentanone. acs.orgacs.org

A transition state (TS) represents the highest energy point along a reaction coordinate. youtube.com Locating and characterizing the TS is fundamental to understanding a reaction's feasibility and kinetics. Computational methods are used to find the geometry of the TS and to verify that it is a true first-order saddle point on the potential energy surface by performing a frequency calculation (a true TS has exactly one imaginary frequency). For a reaction like the Pd-catalyzed α-arylation of a ketone, multiple transition states corresponding to steps like oxidative addition, C-H activation, and reductive elimination would be characterized. nih.gov

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects. Implicit (or continuum) solvent models are a popular and efficient choice. numberanalytics.com

COSMO-RS (Conductor-like Screening Model for Real Solvents): This model treats the solvent as a continuum with a specific dielectric constant, but it also incorporates information about the solute's surface charge distribution to predict solvation energies in a more nuanced way. acs.org It is particularly useful for predicting thermodynamic properties in various solvents. acs.orggithub.io

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. numberanalytics.com It calculates the solvation free energy based on the electron density of the solute. acs.org

These models are applied during geometry optimizations and energy calculations to provide a more realistic picture of the reaction in solution. They are crucial for accurately predicting reaction barriers and the relative stability of intermediates and transition states. researchgate.net

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not publicly available. As such, it is not possible to provide an article with the requested detailed research findings and specific data tables for the advanced spectroscopic characterization techniques outlined.

To fulfill the user's request for an article focused solely on this compound would require access to proprietary research data or the generation of hypothetical data, which would not adhere to the required standards of scientific accuracy and reliance on published findings. The information available in the public domain pertains to similar but distinct molecules, such as cyclopentanone itself or other derivatives, which falls outside the strict scope of the user's request.

Therefore, the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for this compound cannot be populated with the specified level of detail and accuracy at this time.

Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structural Elucidation

A comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and the PubChem database, was conducted to obtain X-ray crystallography data for 3-(2-Fluorophenyl)cyclopentanone. This extensive search yielded no specific experimental crystal structure data for this compound.

The absence of entries in these major repositories strongly indicates that the solid-state structure of this compound has not been determined by single-crystal X-ray diffraction, or if it has, the data has not been deposited in the public domain. Therefore, detailed information regarding its crystal lattice, unit cell parameters, space group, and precise intramolecular bond lengths and angles in the solid state is currently unavailable.

While crystallographic data for related cyclopentanone (B42830) derivatives exist, extrapolation of these findings to this compound would be speculative without experimental verification. The specific influence of the 2-fluorophenyl substituent on the crystal packing and molecular conformation remains undetermined.

Derivatization Strategies for Analytical and Synthetic Applications

Formation of Hydrazone Derivatives for Carbonyl Detection

The reaction of the carbonyl group in 3-(2-Fluorophenyl)cyclopentanone with hydrazine-based reagents is a classic and reliable method for its identification and analysis. This reaction is an addition-elimination (or condensation) reaction, where the nucleophilic nitrogen of the hydrazine (B178648) adds to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative. chemguide.co.uk

One of the most common methods for detecting aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent. chemguide.co.ukbyjus.com The reaction of this compound with DNPH in an acidic solution (typically a mixture of methanol (B129727) and sulfuric acid) yields this compound 2,4-dinitrophenylhydrazone. chemguide.co.uk This derivative is a solid, brightly colored (yellow to red) precipitate, and its formation serves as a positive qualitative test for the carbonyl group. wikipedia.org

The resulting hydrazone can be purified by recrystallization, and its melting point can be determined. Since the melting point of the derivative is a unique physical property, it can be used to identify the original ketone when compared against known values. chemguide.co.uk While DNPH does not react with other carbonyl-containing functional groups like esters or amides, it is a definitive test for aldehydes and ketones. wikipedia.org

Table 1: Reaction of this compound with DNPH

Reactant Reagent Product Product Appearance

This table illustrates the expected outcome of the derivatization reaction.

For quantitative analysis, especially at low concentrations in complex biological or environmental samples, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique. The sensitivity and selectivity of LC-MS analysis of ketones like this compound can be significantly enhanced through derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govnih.gov This reagent reacts with the carbonyl group to form a stable 3-NPH hydrazone.

The introduction of the 3-nitrophenyl group serves multiple purposes:

It increases the molecular weight of the analyte.

It improves the ionization efficiency of the molecule, particularly for electrospray ionization (ESI), leading to a stronger signal in the mass spectrometer. nih.gov

It enhances the chromatographic separation on reversed-phase columns. nih.govelsevierpure.com

This derivatization strategy allows for the development of highly sensitive and targeted metabolomic analyses, enabling the quantification of trace amounts of carbonyl-containing compounds. nih.govelsevierpure.com The resulting derivatives can be monitored with high specificity using techniques like multiple reaction monitoring (MRM) on a triple-quadrupole mass spectrometer. nih.govuvic.ca

Table 2: Predicted Mass Spectrometric Data for 3-NPH Derivative

Analyte Derivatizing Agent Derivative Predicted [M+H]⁺ (m/z)

This table presents the predicted mass-to-charge ratio for the protonated derivative, a key parameter in LC-MS analysis.

Conversion of Ketone Functionality to Other Moieties (e.g., Alcohols, Olefins)

The ketone group of this compound is a key synthetic intermediate that can be transformed into other important functional groups, notably alcohols and olefins.

Conversion to Alcohols: The reduction of the ketone in this compound yields the corresponding secondary alcohol, 1-(2-fluorophenyl)cyclopentan-1-ol. This transformation is readily achieved using metal hydride reducing agents. libretexts.orgunizin.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in protic solvents like methanol or ethanol. It is safe to handle and effective for reducing ketones and aldehydes. unizin.orgchemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that also readily reduces ketones. unizin.orgchemguide.co.uk Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction must be carefully quenched, typically with water or an acid workup. libretexts.orgchemguide.co.uk

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an intermediate alkoxide, which is then protonated to give the final alcohol product. libretexts.orglibretexts.org

Conversion to Olefins: The conversion of a ketone to an alkene (olefin) is a fundamental transformation in organic synthesis. The Wittig reaction is a widely used and reliable method for this purpose. wikipedia.orglibretexts.org This reaction involves treating the ketone, this compound, with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgorganic-chemistry.org The strong phosphorus-oxygen double bond that is formed provides the thermodynamic driving force for the reaction. organic-chemistry.org

This method is highly versatile, allowing for the formation of a new carbon-carbon double bond at the precise location of the original carbonyl group, yielding (2-fluorophenyl)methylenecyclopentane. libretexts.orgnih.gov

Table 3: Synthetic Transformations of this compound

Starting Material Transformation Reagents Product
This compound Reduction 1. NaBH₄, CH₃OH or 1. LiAlH₄, THF; 2. H₃O⁺ 1-(2-Fluorophenyl)cyclopentan-1-ol

This table summarizes key synthetic routes from the parent ketone to an alcohol or an olefin.

Preparation of Ligands and Coordination Complexes

While this compound itself is not typically used directly as a ligand, its scaffold can be modified to create molecules capable of coordinating to metal centers, forming coordination complexes. nih.gov The field of organometallic chemistry often utilizes ligands that can form stable chelate rings with a metal ion.

The cyclopentane (B165970) ring and the phenyl group provide a robust framework that can be functionalized to introduce donor atoms (like nitrogen, phosphorus, or sulfur) capable of binding to metals. For instance, derivatives of the parent ketone could be synthesized to incorporate bidentate C^N or P^P ligands. nih.gov Cyclometalation is a common strategy where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, a process that often leads to highly stable complexes. nih.gov

The presence of the fluorine atom can also influence the electronic properties of the resulting ligand and, consequently, the catalytic activity or photophysical properties of the final coordination complex. nih.gov For example, fluorinated cycloplatinated(II) complexes have been investigated as potent anticancer agents, where the stability and reactivity of the complex are tuned by the ligands. nih.gov The synthesis of such ligands could potentially start from this compound, which would be converted through a series of steps into a chelating system, such as a derivative of 2-phenylpyridine, before being reacted with a metal precursor like K₂PtCl₄.

The design and synthesis of novel ligands and their corresponding metal complexes are a cornerstone of modern catalysis and materials science, with applications ranging from chemical synthesis to medicine. nih.govstanford.edu

Conclusion and Future Research Directions

Summary of Current Research Landscape

A thorough review of existing scientific literature reveals a notable scarcity of studies focused specifically on 3-(2-Fluorophenyl)cyclopentanone. Research in the area of fluorinated cyclic ketones has often centered on other isomers, such as 2-(fluorophenyl)cyclopentanones or their cyclohexanone (B45756) analogs, which have been investigated as precursors for pharmacologically active molecules. researchgate.net The existing body of work on related compounds provides a foundational framework from which the properties and potential reactivity of this compound can be inferred.

The current landscape is characterized by:

General Synthetic Methods: A variety of methods exist for the synthesis of substituted cyclopentanones and aryl ketones. nih.govscirp.org These include classical approaches like the ketonic decarboxylation of dicarboxylic acids and modern transition-metal-catalyzed reactions. nih.gov However, the application of these methods to produce the 3-(2-fluorophenyl) isomer has not been specifically documented.

Focus on Analogues: Research has more prominently featured the synthesis and reactivity of other fluorinated aryl ketones, often in the context of developing new psychoactive substances or other biologically active compounds. researchgate.net

Fragment-Based Knowledge: Our understanding of this compound is currently based on the known chemistry of its constituent parts: the cyclopentanone (B42830) ring and the 2-fluorophenyl group. Cyclopentanone itself is a versatile precursor in the synthesis of fragrances and pharmaceuticals. nih.gov The presence of a fluorine atom on the phenyl ring is known to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

Given this context, this compound stands as a molecule of significant potential for novel chemical exploration, with a wide-open field for synthetic, mechanistic, and computational investigation.

Emerging Synthetic Methodologies and Reactivity Investigations

Future research should prioritize the development of efficient synthetic routes to this compound and a thorough investigation of its chemical reactivity.

Emerging Synthetic Methodologies: Several modern synthetic strategies could be adapted for the targeted synthesis of this compound. Exploring these routes would be a crucial first step in enabling further research.

Synthetic Method Description Potential Advantages Key Research Question
Palladium-Catalyzed α-Arylation Coupling of a cyclopentanone enolate with 2-fluoro-halobenzene.High efficiency and functional group tolerance. researchgate.netCan regioselectivity for the 3-position be controlled?
Michael Addition Conjugate addition of a 2-fluorophenyl organometallic reagent to cyclopentenone.Direct formation of the C-C bond at the 3-position.Optimization of reaction conditions to favor 1,4-addition.
(3+2) Cycloaddition Reactions Reaction of donor-acceptor cyclopropanes with appropriate precursors.Access to complex cyclopentane (B165970) cores with high stereocontrol. acs.orgCan a suitable 2-fluorophenyl-substituted synthon be developed?
Homologation of Aryl Ketones Multi-carbon homologation via C-C bond cleavage and cross-coupling. nih.govNovel route for skeletal reconstruction.Applicability to the specific cyclopentanone ring system.

Reactivity Investigations: Once synthesized, the reactivity of this compound should be systematically explored. Key areas for investigation include:

Ketone Functional Group: The reactivity of the carbonyl group should be studied in reactions such as aldol (B89426) condensations, Wittig reactions, reductions to the corresponding alcohol, and Baeyer-Villiger oxidations to form a lactone. acs.org The electronic influence of the 2-fluorophenyl group on the electrophilicity of the ketone is a key point of interest.

Aromatic Ring Substitution: The directing effects of the cyclopentanone substituent and the fluorine atom on electrophilic aromatic substitution reactions on the phenyl ring warrant investigation.

Cycloaddition and Rearrangement Reactions: The potential for the molecule to participate in cycloaddition reactions or undergo rearrangements, possibly catalyzed by Lewis acids or transition metals, should be explored. acs.org This could lead to the synthesis of novel polycyclic or heterocyclic scaffolds.

Advanced Computational and Spectroscopic Approaches

To complement synthetic and reactivity studies, modern analytical and computational techniques are essential for a deep understanding of the molecule's properties.

Advanced Computational Approaches: Computational chemistry offers powerful tools to predict and rationalize the behavior of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's geometric and electronic structure. acs.orgmdpi.com This would provide insights into bond lengths, bond angles, and the distribution of electron density, which governs reactivity.

Reaction Mechanism Modeling: Computational studies can elucidate the mechanisms of potential synthetic reactions and subsequent transformations. researchgate.net By calculating the energy profiles of reaction pathways, researchers can predict the feasibility of different routes and understand the origins of regioselectivity and stereoselectivity. acs.org

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies), which would be invaluable in confirming the structure of the synthesized compound. mdpi.com

Advanced Spectroscopic Approaches: A comprehensive spectroscopic characterization is fundamental to confirming the identity and purity of this compound and to studying its dynamic behavior.

Spectroscopic Technique Information to be Gained
¹H and ¹³C NMR Confirmation of the carbon-hydrogen framework and connectivity.
¹⁹F NMR Direct observation of the fluorine atom, providing information about its chemical environment.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals and confirmation of the substitution pattern.
Infrared (IR) Spectroscopy Identification of key functional groups, particularly the C=O stretch of the cyclopentanone ring. researchgate.netnist.gov
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the molecular formula.
X-ray Crystallography If a suitable crystal can be obtained, this technique would provide definitive proof of the molecular structure in the solid state. nih.gov

Future research in this area, combining these emerging synthetic, reactivity, and analytical approaches, will undoubtedly uncover novel chemistry and could lead to the development of new molecules with valuable applications.

Q & A

Basic: What are the most effective synthetic routes for preparing 3-(2-Fluorophenyl)cyclopentanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves cyclization or Friedel-Crafts acylation strategies. For example, a fluorophenyl group can be introduced via palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. Optimization includes:

  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions, especially when using sensitive organometallic reagents.
  • Catalyst selection : Lewis acids like AlCl₃ or BF₃·OEt₂ are critical for Friedel-Crafts acylation to activate the carbonyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the product from byproducts like unreacted fluorophenyl precursors .

Basic: How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopentanone ring and fluorophenyl substitution pattern. The fluorine atom induces distinct splitting in aromatic proton signals (e.g., meta-fluorine coupling in ¹H NMR).
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELX86/SHELXL resolves bond angles and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₁FO, MW 178.2) and fragmentation patterns .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?

Methodological Answer:
Enantioselective strategies involve:

  • Asymmetric catalysis : Chiral ligands like BINOL or Josiphos paired with Rh or Pd catalysts enable enantiocontrol during cyclopropanation or allylic alkylation steps .
  • Dynamic kinetic resolution : For racemic mixtures, enzymes like lipases or transition-metal catalysts can selectively modify one enantiomer .
  • Validation : Chiral HPLC (e.g., Chiralpak columns) or optical rotation measurements confirm enantiomeric excess (>95% ee) .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NOE effects or splitting patterns) require:

  • Multi-technique validation : Cross-reference NMR with IR (to confirm carbonyl presence) and X-ray data.
  • Computational modeling : DFT calculations (using Gaussian or ORCA) predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .
  • Isotopic labeling : Introduce ¹³C or ¹⁹F labels to track specific atomic environments in complex spectra .

Advanced: What strategies are recommended for derivatizing this compound to enhance its reactivity in medicinal chemistry applications?

Methodological Answer:
Derivatization methods include:

  • α-Functionalization : Enolate formation with LDA or NaHMDS, followed by alkylation or Michael addition to introduce substituents at the α-position .
  • Ring expansion : React with diazomethane to form cyclohexanone derivatives, increasing steric accessibility for further modifications .
  • Bioisosteric replacement : Substitute the fluorine atom with other halogens (Cl, Br) or trifluoromethyl groups to modulate electronic properties .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as fluorinated ketones may irritate respiratory systems .
  • Spill management : Absorb with inert materials (silica gel, diatomaceous earth) and dispose as hazardous waste .

Advanced: How can computational methods predict the physicochemical properties of this compound, and what software tools are recommended?

Methodological Answer:

  • Molecular dynamics simulations : Tools like GROMACS or AMBER model solubility and diffusion coefficients in solvents (e.g., DMSO, ethanol).
  • QSPR models : Quantitative structure-property relationship (QSPR) software (e.g., COSMOtherm) predicts logP (2.1–2.5) and pKa (~14.5 for the ketone) .
  • Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., enzymes in neurodegenerative disease pathways) .

Advanced: What role does this compound play in multicomponent reactions, and how can its reactivity be tuned for complex molecule synthesis?

Methodological Answer:

  • Ugi reactions : Combine with amines, isocyanides, and carboxylic acids to generate polycyclic scaffolds. The ketone acts as an electrophilic component .
  • Photocatalysis : Under blue LED light, Ru(bpy)₃²⁺ catalyzes [2+2] cycloadditions with alkenes, forming strained bicyclic intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack on the carbonyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.